Methyl 6-(3,4-dimethoxyphenyl)-2-formylnicotinate

Description

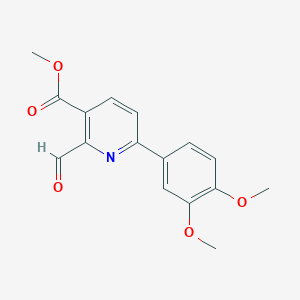

Methyl 6-(3,4-dimethoxyphenyl)-2-formylnicotinate (CAS: 244139-13-7, A442270) is a nicotinic acid derivative characterized by a pyridine ring substituted with a methyl ester at position 3, a formyl group at position 2, and a 3,4-dimethoxyphenyl moiety at position 6 (Figure 1). The 3,4-dimethoxy substitution pattern on the phenyl ring is notable, as such groups are associated with enhanced pharmacokinetic properties and target binding in related compounds .

Properties

Molecular Formula |

C16H15NO5 |

|---|---|

Molecular Weight |

301.29 g/mol |

IUPAC Name |

methyl 6-(3,4-dimethoxyphenyl)-2-formylpyridine-3-carboxylate |

InChI |

InChI=1S/C16H15NO5/c1-20-14-7-4-10(8-15(14)21-2)12-6-5-11(16(19)22-3)13(9-18)17-12/h4-9H,1-3H3 |

InChI Key |

ZKXOSVAIAQIPNI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=C(C=C2)C(=O)OC)C=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(3,4-dimethoxyphenyl)-2-formylnicotinate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with methyl nicotinate under acidic conditions to form the desired product. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(3,4-dimethoxyphenyl)-2-formylnicotinate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Methyl 6-(3,4-dimethoxyphenyl)-2-carboxynicotinate.

Reduction: Methyl 6-(3,4-dimethoxyphenyl)-2-hydroxymethylnicotinate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-(3,4-dimethoxyphenyl)-2-formylnicotinate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-(3,4-dimethoxyphenyl)-2-formylnicotinate is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound belongs to a family of nicotinic acid esters with variations in substituents on the pyridine and phenyl rings. Key structural analogs from are compared below:

| Compound Name | CAS | Phenyl Substituent | Position 2 Substituent | Ester Group | Molecular Weight |

|---|---|---|---|---|---|

| Methyl 6-(3,4-dimethoxyphenyl)-2-formylnicotinate | 244139-13-7 | 3,4-dimethoxy | Formyl | Methyl | 331.3 (calc.) |

| Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate | 244139-12-6 | 4-methoxy | Formyl | Methyl | 301.3 (calc.) |

| Methyl 6-(2,5-dimethoxyphenyl)-2-formylnicotinate | 244138-97-4 | 2,5-dimethoxy | Formyl | Methyl | 331.3 (calc.) |

| Methyl 6-(3,4-dimethoxyphenyl)-2-methylnicotinate | 244138-91-8 | 3,4-dimethoxy | Methyl | Methyl | 317.3 (calc.) |

| Ethyl 2-(3,4-dimethoxyphenyl)nicotinate | 1988754-68-2 | 3,4-dimethoxy | H | Ethyl | 317.3 (calc.) |

| 3-(Methoxycarbonyl)-6-(3-methoxyphenyl)picolinic acid | 1443290-25-2 | 3-methoxy | H | Methoxy* | 317.3 (calc.) |

*Note: The "methoxycarbonyl" group here refers to a methyl ester at position 3.

Key Observations :

- Phenyl Substituent Position: The 3,4-dimethoxy substitution (target compound) contrasts with mono-methoxy (4-methoxy in A442270) and alternative dimethoxy patterns (2,5-dimethoxy in A888457).

- Ester Group : Ethyl esters (A273940) may alter solubility and metabolic stability compared to methyl esters.

Impact of Substituents on Physicochemical Properties

- Ethyl esters (e.g., A273940) further enhance lipophilicity relative to methyl esters.

- Electronic Effects : The formyl group at position 2 withdraws electron density, polarizing the pyridine ring, while methoxy groups donate electrons, creating a push-pull electronic system that may influence UV-Vis absorption and redox behavior.

- Stability : Formyl-containing derivatives (e.g., target compound) are more prone to oxidation or hydrolysis than methyl-substituted analogs (e.g., A868505).

Biological Activity

Methyl 6-(3,4-dimethoxyphenyl)-2-formylnicotinate is an organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H15N03

- Molecular Weight : 245.28 g/mol

- Functional Groups : The compound features a formyl group attached to a nicotinate framework, along with methoxy groups on the aromatic ring. These structural elements contribute to its unique chemical properties and biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes or inhibition of key metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The exact mechanisms remain under investigation, but it is hypothesized that this compound interacts with cellular receptors or enzymes involved in cell proliferation and survival.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition of bacterial growth, supporting its potential use as a natural antimicrobial agent .

- Anticancer Research : In vitro studies demonstrated that the compound could significantly reduce the viability of breast cancer cells by inducing apoptosis. The study highlighted the need for further research to explore its efficacy in vivo and potential as a therapeutic agent .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Condensation Reaction : The initial step involves the condensation of a suitable aromatic aldehyde with a nicotinic acid derivative.

- Formylation : The introduction of the formyl group is achieved through formylation techniques, often utilizing reagents like paraformaldehyde.

- Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.

Research Findings

Recent literature emphasizes the need for comprehensive studies to fully understand the biological mechanisms at play with this compound. While preliminary findings are promising, further investigations are required to establish its therapeutic potential definitively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.